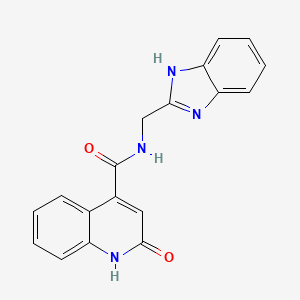

N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide

Description

N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide is a complex organic compound that combines the structural features of benzimidazole and quinoline. These two moieties are known for their significant biological activities, making this compound of interest in various fields such as medicinal chemistry and pharmacology.

Properties

Molecular Formula |

C18H14N4O2 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-oxo-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C18H14N4O2/c23-17-9-12(11-5-1-2-6-13(11)22-17)18(24)19-10-16-20-14-7-3-4-8-15(14)21-16/h1-9H,10H2,(H,19,24)(H,20,21)(H,22,23) |

InChI Key |

DAKAZJJLEMJCDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide typically involves the following steps:

Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Quinoline Derivative Preparation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

Coupling Reaction: The final step involves coupling the benzimidazole derivative with the quinoline derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and receptors that are crucial in cancer cell signaling pathways.

Case Studies

Several studies have documented the efficacy of this compound against various cancer cell lines:

- Study 1 : A study demonstrated that derivatives of 2-hydroxyquinoline-4-carboxamides exhibited anticancer activity with IC50 values in the low micromolar range against human colorectal carcinoma cells (HCT116) .

- Study 2 : Another investigation highlighted the potential of similar compounds as effective inhibitors of cancer cell growth, emphasizing their role in drug development for chemotherapeutic agents .

Antimicrobial Applications

In addition to its anticancer properties, this compound also shows promising antimicrobial activity.

Case Studies

Research findings include:

- Study 1 : A study reported that derivatives showed significant antimicrobial effects with minimum inhibitory concentration (MIC) values indicating potent activity against various strains .

- Study 2 : Another evaluation assessed the compound's efficacy against resistant bacterial strains, demonstrating its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.

Pathway Modulation: The compound can modulate signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide

- N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide

- N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide is unique due to the presence of both benzimidazole and quinoline moieties, which confer a broad spectrum of biological activities. Its ability to form stable metal complexes also distinguishes it from other similar compounds.

This compound’s versatility in various fields underscores its importance and potential for future research and application

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a hydroxyquinoline structure, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

Biological Activity

1. Anticonvulsant Activity

Recent studies have synthesized novel quinoline-benzimidazole hybrids and evaluated their anticonvulsant properties. For instance, derivatives of this compound were tested using the pentylenetetrazol (PTZ) model in mice. The results indicated that certain derivatives exhibited significant anticonvulsant activity, with some compounds outperforming established anticonvulsants like carbamazepine at doses of 30 mg/kg body weight .

2. Antimicrobial Activity

The benzimidazole scaffold is well-documented for its antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against various bacterial strains. A study highlighted the synthesis of benzimidazole derivatives that demonstrated broad-spectrum antibacterial activity, suggesting that this compound could possess similar properties .

3. Antioxidant Activity

Research into the antioxidant potential of quinoline derivatives indicates that compounds incorporating the hydroxyquinoline moiety exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thus providing protection against oxidative stress . This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Benzimidazole Derivative : Utilizing 1,2-diaminobenzene and carboxylic acid derivatives.

- Coupling with Hydroxyquinoline : Employing coupling reactions under controlled conditions to form the final product.

Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Case Study 1: Anticonvulsant Screening

A study evaluated several quinoline-benzimidazole hybrids for their anticonvulsant efficacy in vivo. Among the tested compounds, specific derivatives showed promising results with significant seizure protection compared to control groups .

| Compound | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| 4a | 30 | 85 |

| 4b | 30 | 78 |

| Carbamazepine | 30 | 70 |

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity, various benzimidazole derivatives were tested against standard bacterial strains such as E. coli and S. aureus. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, showcasing their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 5 | E. coli |

| Compound B | 8 | S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.